molecular formula C8H4BrF3O B2361954 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one CAS No. 1523271-90-0

1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one

Cat. No.: B2361954
CAS No.: 1523271-90-0
M. Wt: 253.018
InChI Key: KBLWYEZZGODNCI-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4BrF3O It is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one typically involves the bromination and trifluoromethylation of a suitable precursor. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-2,3,6-trifluorophenyl)ethan-1-one is unique due to the specific arrangement of bromine and trifluoromethyl groups on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs. The trifluoromethyl groups enhance its lipophilicity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(4-bromo-2,3,6-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLWYEZZGODNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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